molecular formula C6H9N3O3 B3060546 3-Isopropoxy-4-nitro-1H-pyrazole CAS No. 512810-09-2

3-Isopropoxy-4-nitro-1H-pyrazole

Cat. No. B3060546
M. Wt: 171.15 g/mol
InChI Key: AGROZLDMFCVKAN-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H9N3O3 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 3-isopropoxy-4-nitro-1H-pyrazole .


Molecular Structure Analysis

The InChI code for 3-Isopropoxy-4-nitro-1H-pyrazole is 1S/C6H9N3O3/c1-4(2)12-6-5(9(10)11)3-7-8-6/h3-4H,1-2H3, (H,7,8) . This indicates the presence of isopropoxy and nitro groups attached to the pyrazole ring.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

A study by Reddy et al. (2017) focused on synthesizing a series of bis-pyrazoles, which included compounds related to 3-Isopropoxy-4-nitro-1H-pyrazole. These compounds were evaluated for their DNA binding capabilities and in-vitro cytotoxicity against cancer cell lines. The study highlighted that some derivatives exhibited significant activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines, suggesting potential for cancer treatment research (Reddy et al., 2017).

Synthesis and Isomerism in Chemistry

The synthesis and study of various isomeric forms of nitropyrazoles, including derivatives of 3-Isopropoxy-4-nitro-1H-pyrazole, have been explored by researchers like Dalinger et al. (2016) and Dzvinchuk et al. (2009). These studies contribute to understanding the chemical properties and potential applications of nitropyrazoles in various fields, such as materials science and pharmaceutical development (Dalinger et al., 2016), (Dzvinchuk et al., 2009).

Energetic Materials and Explosives

Research on pyrazoles, including 3-Isopropoxy-4-nitro-1H-pyrazole, has been significant in the field of energetic materials. Studies like those conducted by Dalinger et al. (2013, 2016) and Old Jun-lin (2014) have explored the synthesis and potential applications of nitropyrazoles in explosives and propellants. These compounds are valued for their high energy and stability, making them suitable for use in military and industrial applications (Dalinger et al., 2013), (Old Jun-lin, 2014).

Corrosion Inhibition

The use of heterocyclic diazoles, including 4-nitropyrazoles, as corrosion inhibitors has been investigated by Babić-Samardžija et al. (2005). These compounds have shown efficacy in reducing the corrosion of iron in acidic environments, suggesting potential industrial applications in material protection and maintenance (Babić-Samardžija et al., 2005).

Molecular and Structural Studies

Studies on the molecular and structural properties of pyrazole derivatives, including those related to 3-Isopropoxy-4-nitro-1H-pyrazole, provide insights into their chemical behavior and potential applications. Research by Zyuzin et al. (2017) and Portilla et al. (2007) has contributed to the understanding of these compounds' molecular structures, offering valuable information for further chemical and pharmacological research (Zyuzin et al., 2017), (Portilla et al., 2007).

Future Directions

Pyrazoles, including 3-Isopropoxy-4-nitro-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on developing new synthetic methods for pyrazole derivatives, studying their biological activities, and exploring their potential applications in various fields .

properties

IUPAC Name

4-nitro-5-propan-2-yloxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4(2)12-6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGROZLDMFCVKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400699
Record name 3-Isopropoxy-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-nitro-1H-pyrazole

CAS RN

512810-09-2
Record name 1H-Pyrazole, 3-(1-methylethoxy)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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